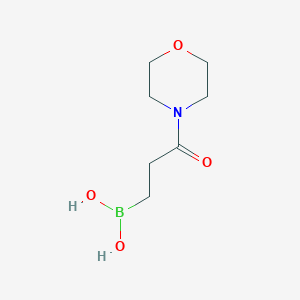
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Morpholin-4-yl-3-oxopropyl)boronic acid is an organoboron compound with the molecular formula C7H14BNO4. It is a boronic acid derivative that contains a morpholine ring and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholin-4-yl-3-oxopropyl)boronic acid typically involves the reaction of morpholine with a boronic acid derivative. One common method is the reaction of morpholine with 3-bromopropionyl chloride, followed by the addition of a boronic acid reagent. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Morpholin-4-yl-3-oxopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohol derivatives. Substitution reactions can result in various carbon-carbon bonded compounds.
Aplicaciones Científicas De Investigación
(3-Morpholin-4-yl-3-oxopropyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential as a biochemical tool, including enzyme inhibition and protein labeling.
Medicine: Research explores its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (3-Morpholin-4-yl-3-oxopropyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can inhibit enzymes by binding to their active sites, thereby affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(3-Morpholin-4-yl-3-oxopropyl)boronic acid is unique due to its combination of a morpholine ring and a boronic acid group. This structure imparts distinct reactivity and properties, making it valuable in specific applications where other boronic acids may not be as effective.
Propiedades
Fórmula molecular |
C7H14BNO4 |
|---|---|
Peso molecular |
187.00 g/mol |
Nombre IUPAC |
(3-morpholin-4-yl-3-oxopropyl)boronic acid |
InChI |
InChI=1S/C7H14BNO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h11-12H,1-6H2 |
Clave InChI |
PGMLCDJEUNKDAH-UHFFFAOYSA-N |
SMILES canónico |
B(CCC(=O)N1CCOCC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


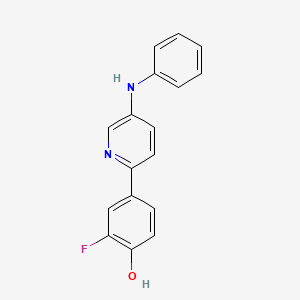
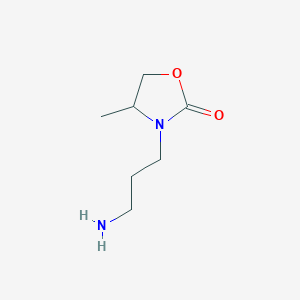

![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)
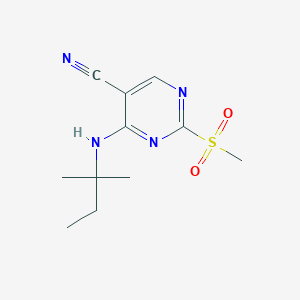
![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)
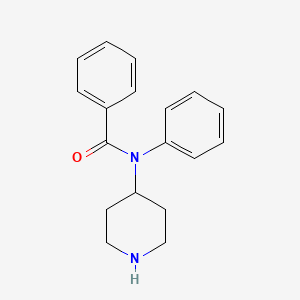
![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)
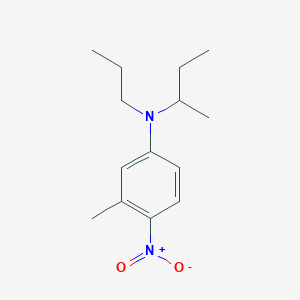
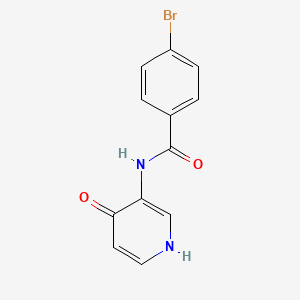
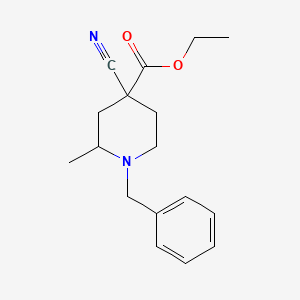
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)


